molecular formula C21H17Cl2N5O2S B2838711 N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898469-17-5

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2838711
M. Wt: 474.36
InChI Key: PSRSGSXDOQTCDF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2S and its molecular weight is 474.36. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research into compounds with structures similar to the specified chemical often focuses on their synthesis and structural elucidation. For example, studies have described the synthesis of derivatives involving 1,2,4-triazole rings, showcasing a variety of biological activities, including antimicrobial properties. These syntheses involve condensation reactions, with the structure of the synthesized compounds confirmed through techniques like H1NMR, IR Spectra, and MASS Spectra, providing a basis for understanding the chemical's potential interactions and functionalities (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Anticancer and Antiproliferative Activities

Another significant area of research involves evaluating the anticancer and antiproliferative activities of compounds with similar structures. For instance, studies on triazole derivatives have indicated their potential as PI3K inhibitors, showing remarkable anticancer effects and reduced toxicity, suggesting a pathway for developing new therapeutic agents (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, San-qi Zhang, 2015).

Enzyme Inhibitory Properties

Compounds related to the specified chemical have been investigated for their enzyme inhibitory properties, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Such studies reveal the potential of these compounds in treating diseases related to enzyme dysfunction, highlighting their relevance in medicinal chemistry (A. Rehman, A. Fatima, N. Abbas, M. Abbasi, K. Khan, M. Ashraf, I. Ahmad, S. Ejaz, 2013).

Herbicidal Activity

Research has also been conducted on the herbicidal activity of chloroacetamide compounds, providing insight into their use in agriculture. These studies demonstrate the compounds' efficacy in controlling a broad spectrum of vegetation at low application rates, offering a foundation for developing new herbicides (M. Moran, 2003).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-30-18-9-8-16(23)12-17(18)24-19(29)13-31-21-26-25-20(14-4-6-15(22)7-5-14)28(21)27-10-2-3-11-27/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRSGSXDOQTCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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